N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5O3/c26-18-9-5-16(6-10-18)13-28-22(33)15-31-25(35)32-21-4-2-1-3-20(21)23(34)30(24(32)29-31)14-17-7-11-19(27)12-8-17/h1-12H,13-15H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBSYJKYYERJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 491.9 g/mol
- CAS Number : 1223958-16-4
The structure features a quinazoline core fused with a triazole ring, along with chlorobenzyl and fluorobenzyl moieties that contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various biological pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes. For instance:
- COX-II Inhibition : Similar compounds have shown selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . The potential for this compound to inhibit COX-II could position it as a candidate for anti-inflammatory therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | Anti-inflammatory | 0.52 - 22.25 | |
| DPP-4 Inhibition | Glycemic control | Not specified |
These studies indicate that the compound may influence pathways related to inflammation and glucose metabolism.
Case Studies
A notable case study involved the synthesis and evaluation of similar triazoloquinazoline derivatives which demonstrated promising anti-inflammatory properties. These derivatives exhibited significant inhibition of COX enzymes and were further analyzed for their pharmacokinetic profiles.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives. For example:
Applications De Recherche Scientifique
Physical Properties
While specific physical properties such as density and melting point are not available, the molecular structure suggests potential reactivity due to the presence of various functional groups.
The compound has been investigated for its biological activities, particularly its potential as an enzyme inhibitor. Research indicates significant inhibitory effects on specific enzymes:
Enzyme Inhibition
- Acetylcholinesterase (AChE) :
- Exhibits noncompetitive inhibition.
- IC50 values are yet to be determined for this compound but are crucial for understanding its potency compared to known inhibitors like Donepezil (IC50 = 0.12 μM) .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | Chlorine substitution | Antihistaminic |
| N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | Cyclohexyl group | Anticancer |
Pharmacological Studies
The compound's pharmacological profile is under investigation for various therapeutic applications. Its structural analogs have shown promise in modulating biological pathways involved in disease processes:
Case Studies
- Antihistaminic Activity : Some derivatives have demonstrated antihistaminic properties, suggesting potential use in treating allergic reactions.
- Kinase Inhibition : Certain structural variants have been tested for their ability to inhibit kinases involved in cancer signaling pathways.
Comparaison Avec Des Composés Similaires
Key Observations:
Core Heterocycle: The triazoloquinazoline core in the target compound introduces additional nitrogen atoms and a fused bicyclic system compared to the monocyclic phthalazine in the analog.
Substituent Effects : Replacing the phenyl group (analog) with a 4-fluorobenzyl group (target compound) increases electronegativity and lipophilicity (logP estimated to be higher due to F vs. H). Fluorine’s electron-withdrawing nature could improve metabolic stability and membrane permeability.
Molecular Weight and H-Bonding : The target compound’s higher molecular weight (~466 vs. 404 g/mol) and increased H-bond acceptors (6 vs. 3) may reduce bioavailability per Lipinski’s rules but enhance specificity for charged or polar binding pockets.
Functional Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Receptor Affinity : The triazoloquinazoline core is structurally similar to kinase inhibitors (e.g., EGFR or Aurora kinase targets), where fused nitrogen heterocycles mediate ATP-binding pocket interactions. The fluorobenzyl group may enhance selectivity over phenyl-substituted analogs .
- Solubility and Permeability : The phthalazine analog’s lower molecular weight and fewer H-bond acceptors suggest better aqueous solubility, whereas the target compound’s fluorobenzyl group may improve lipid membrane penetration.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, typically starting with condensation reactions between triazole precursors and substituted benzyl halides. Key steps include:
- Cyclization : Formation of the triazoloquinazoline core under reflux with acetic acid catalysis .
- Acetamide coupling : Reaction of intermediates with chloroacetyl chloride in anhydrous DMF, followed by purification via column chromatography . Optimization : Adjust temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios to improve yields (>60%). Monitor progress using TLC and HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 546.02 for C₂₉H₂₈ClN₅O₄) .
- X-ray crystallography : Resolve 3D conformation, highlighting π-π stacking between triazole and quinazoline rings .
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial : Broth microdilution assays against S. aureus (MIC ≤ 25 µg/mL) .
- Anticancer : MTT assays on HeLa cells (IC₅₀ ~10–15 µM) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at IC₅₀ 8.2 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazoloquinazoline derivatives?
- Comparative analysis : Use tables to correlate substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) with activity (see example below) .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
| Substituent | Biological Activity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Chlorobenzyl | 10.5 (Antitumor) | Topoisomerase II |
| 4-Fluorobenzyl | 12.0 (Antiviral) | NS5B polymerase |
Q. What in silico methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys48 of EGFR) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- Pharmacophore modeling : Identify critical features (e.g., hydrophobic benzyl groups, hydrogen-bond acceptors) .
Q. How can metabolic stability be investigated experimentally?
- Liver microsomes : Incubate compound with rat/human microsomes (1 mg/mL) and measure half-life (t₁/₂) via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
- Metabolite ID : Use UPLC-QTOF to detect hydroxylated or glucuronidated derivatives .
Q. What strategies mitigate solubility issues in biological testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) .
Methodological Notes
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